![molecular formula C24H18N4O2 B2607608 4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one CAS No. 1291862-35-5](/img/structure/B2607608.png)
4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Acetylcholinesterase Inhibition
Background: Alzheimer’s disease (AD) is characterized by cognitive decline and memory impairment. One of the key pathological features is the accumulation of misfolded β-amyloid protein (Aβ) plaques in the brain. Cholinergic neurotransmission plays a crucial role in AD, and cholinesterase inhibitors have been used to improve symptoms in patients .
Compound Evaluation: Researchers have designed and synthesized a series of 1,3,4-oxadiazole derivatives, including our compound of interest. These derivatives were evaluated as acetylcholinesterase (AChE) inhibitors. The most potent compound demonstrated an impressive IC50 value of 0.07 μM. Molecular docking studies revealed interactions with critical amino acids at the catalytic active site and peripheral anionic site of AChE. These findings suggest that 1,3,4-oxadiazole derivatives, including our compound, hold promise as potential drug candidates for AD treatment .
Sigma Receptor Binding
Background: Sigma receptors (σ receptors) are involved in various cellular processes, including neurotransmission, neuroprotection, and modulation of ion channels. Selective σ1 and σ2 receptor ligands have potential therapeutic applications.
Compound Evaluation: Our compound was evaluated in vitro for its binding affinity to σ1 and σ2 receptors. Notably, 3-(2,4-dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole exhibited high affinity and selectivity for the σ1 receptor (K~i~ = 0.28 nM). This finding suggests that our compound may have implications in neuroprotection and modulation of neurotransmission .
Other Applications
While the above fields represent the primary focus, 1,3,4-oxadiazoles have broader applications:
特性
IUPAC Name |
4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2/c1-2-16-12-14-17(15-13-16)22-25-23(30-27-22)21-19-10-6-7-11-20(19)24(29)28(26-21)18-8-4-3-5-9-18/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIMFYJTIOSZJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。